1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine

Ion Channel Pharmacology Calcium Signaling Pain Research

Researchers optimizing CaV3.2 T-type calcium channel blockers or Pim-1 kinase inhibitors often face supply chain delays for chiral 2-pyridyl-ethyl piperidine scaffolds. This compound solves that: - Chiral ethyl-bridge enables stereospecific SAR; primary amine permits immediate conjugation to warheads or solid supports. - Free base form (CAS 1038974-00-3) for organic synthesis; dihydrochloride salt (CAS 1803607-78-4, solubility >10 mg/mL) for assay-ready stocks. - Both forms sourced from ISO-certified facilities with batch-specific CoA, eliminating precipitation artefacts in dose-response studies.

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Cat. No. B13240153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=N1)N2CCC(CC2)N
InChIInChI=1S/C12H19N3/c1-10(12-4-2-3-7-14-12)15-8-5-11(13)6-9-15/h2-4,7,10-11H,5-6,8-9,13H2,1H3
InChIKeyQJSFXTYZLFNLKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine Profile


1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine (CAS 1038974-00-3) is a heterocyclic amine featuring a piperidine core substituted at the 1-position with a 1-(pyridin-2-yl)ethyl group and an unsubstituted primary amine at the 4-position . Its molecular formula is C₁₂H₁₉N₃ with a molecular weight of 205.30 g/mol . The compound exists as a free base and is also commercially available as the dihydrochloride salt (CAS 1803607-78-4, MW 278.22 g/mol) [1]. The molecule contains a chiral center at the ethyl-bridge carbon, presenting opportunities for stereochemical optimization in medicinal chemistry campaigns. Predicted physicochemical properties include a density of 1.058±0.06 g/cm³ and a boiling point of 314.2±37.0 °C [2].

Chiral piperidine scaffold for enantioselective SAR exploration
Primary amine at C4 enables diverse derivatization (amide, sulfonamide, reductive amination)
Available as free base or dihydrochloride salt for formulation flexibility

1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine vs. Analogs


Structural variation among N-substituted 4-aminopiperidines profoundly impacts target engagement, pharmacokinetic properties, and synthetic utility. The presence of a chiral 1-(pyridin-2-yl)ethyl substituent in the target compound introduces steric and electronic features distinct from simpler benzyl or unsubstituted pyridyl analogs. Replacement with the pyridin-4-yl regioisomer (CAS 1039952-75-4) alters the basicity and coordination geometry of the pyridine nitrogen, potentially modifying metal-binding or hydrogen-bonding interactions [1]. Methylation of the 4-amino group (as in N-methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine, CAS 1178319-34-0) eliminates a hydrogen bond donor and increases steric bulk, which can reduce solubility and alter biological target affinity . The benzyl-substituted analog (1-benzylpiperidin-4-amine, CAS 50541-93-0) lacks the pyridyl heteroatom entirely, resulting in markedly different lipophilicity (predicted LogP ~1.5 vs ~0.8 for the target) and potential for off-target binding [2]. These structural distinctions underscore the non-interchangeable nature of seemingly similar piperidin-4-amine derivatives in precise chemical biology or medicinal chemistry workflows.

Regioisomer (pyridin-4-yl, CAS 1039952-75-4) alters pyridine basicity and may disrupt target binding or metal coordination.
N-Methyl analog (CAS 1178319-34-0) removes the C4 hydrogen-bond donor and lowers synthetic versatility.
Benzyl analog (CAS 50541-93-0) increases lipophilicity, lacks pyridyl interaction, and shows no reported Pim-1/T-type activity.

Comparative Evidence for 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine


T-Type Calcium Channel Blockade by Pyridine Regioisomer

In a series of piperidinyl ethylamine derivatives evaluated as T-type calcium channel blockers, the 2-pyridyl regioisomer (target compound) demonstrated superior potency compared to the 4-pyridyl analog. While full quantitative data from the primary study remain inaccessible, the conference report explicitly identifies the 2-pyridyl substitution pattern as a critical determinant of T-type channel inhibitory activity [1]. This positional requirement aligns with established pharmacophore models where the pyridine nitrogen acts as a key hydrogen bond acceptor or metal-chelating moiety [2].

T-type Ca²⁺ block
Class-level
2-Pyridyl isomer vs 4-Pyridyl isomer
Position-dependent activity reported
Qualitative SAR; full IC₅₀ data unavailable
Ion Channel Pharmacology Calcium Signaling Pain Research

Synthetic Versatility: Primary vs. N-Methyl Amine

The unsubstituted primary amine at the 4-position of the piperidine ring enables direct derivatization through reductive amination, amide coupling, or sulfonamide formation. In contrast, the N-methylated analog (N-methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine, CAS 1178319-34-0) presents a tertiary amine at this site, which is significantly less reactive toward electrophilic functionalization . The primary amine also retains a hydrogen bond donor that is absent in the N-methyl derivative, a feature that can be critical for target binding or solubility [1]. Purity specifications from commercial suppliers indicate that the free base form of the target compound is available at 95-98% purity, whereas the N-methyl derivative is typically offered at 97% .

Synthetic versatility
Head-to-head
Primary amine (NH₂) vs N-Methyl (tertiary amine)
Enables broad derivatization
Primary amine supports amide coupling, sulfonamide formation
Medicinal Chemistry Parallel Synthesis Chemical Biology

Chiral Center for Stereochemical Optimization

The target compound possesses a stereocenter at the carbon linking the pyridine ring to the piperidine nitrogen. This chiral center allows for the preparation and evaluation of enantiomerically pure forms, a feature that is entirely absent in achiral analogs such as 1-benzylpiperidin-4-amine (CAS 50541-93-0) or 1-(pyridin-2-yl)piperidin-4-amine (CAS 144465-94-1) [1]. In medicinal chemistry, stereochemistry often dictates target selectivity, metabolic stability, and off-target liability profiles. The availability of a chiral handle provides a distinct advantage for structure-activity relationship (SAR) studies and intellectual property generation.

Stereochemistry
Class-level
One stereocenter (ethyl-bridge)
Supports chiral SAR and IP generation
Achiral analogs lack this differentiation
Stereochemistry Chiral Resolution Enantioselective Synthesis

Physicochemical Profile vs. Benzyl Analogs

Computational predictions indicate that the target compound exhibits lower lipophilicity (estimated LogP ~0.8-1.0) compared to the benzyl-substituted analog 1-benzylpiperidin-4-amine (estimated LogP ~1.5-1.8) [1]. This difference arises from the replacement of the hydrophobic phenyl ring with a more polar pyridine heterocycle. Lower LogP values are generally associated with improved aqueous solubility and reduced non-specific protein binding, which can translate to cleaner in vitro assay profiles and favorable pharmacokinetic properties in vivo. Additionally, the predicted topological polar surface area (TPSA) for the target compound is approximately 42 Ų, versus ~29 Ų for the benzyl analog, further suggesting enhanced polarity [2].

Physicochemical profile
Reported
LogP ~0.8–1.0 · TPSA ~42 Ų
Lower lipophilicity vs benzyl analog
In silico predictions; ΔLogP ≈ −0.7
ADME Prediction Lipophilicity Drug Design

High Purity and Salt Form Options

The target compound is commercially supplied at high purity levels: 95% (AKSci) and 98% (Leyan, MolCore) for the free base, and the dihydrochloride salt is available with a typical purity of 95% . The availability of both the free base and the dihydrochloride salt (CAS 1803607-78-4) offers flexibility in formulation, as the dihydrochloride provides enhanced aqueous solubility (~>10 mg/mL) and stability under ambient storage conditions compared to the hygroscopic free base [1]. In contrast, the structurally related N-methyl derivative (CAS 1178319-34-0) is predominantly offered only as the free base or monohydrochloride, limiting salt selection options .

Purity & salt forms
Head-to-head
Free base 95–98% / dihydrochloride 95% vs N-methyl free base only
More formulation options available
Dihydrochloride enhances aqueous solubility
Chemical Procurement Assay Reproducibility Salt Selection

Pim-1 Kinase Inhibition Potential

Patent literature (US9416132, US10047093) discloses related piperidinyl-pyridine derivatives as Pim-1 kinase inhibitors with IC₅₀ values in the low nanomolar range (e.g., 8 nM, 19 nM, 24 nM) [1][2]. While the exact target compound is not explicitly listed in the available patent examples, the core scaffold (pyridin-2-yl ethyl piperidin-4-amine) is a key structural motif within the claimed series. This contrasts with benzyl-substituted piperidin-4-amines, which have not been reported as Pim-1 inhibitors. The presence of the 2-pyridyl group is hypothesized to engage a specific binding pocket within the kinase active site, a feature that would be absent in regioisomeric or benzyl analogs.

Pim-1 kinase potential
Class-level
Scaffold in patent series (IC₅₀ 8–24 nM) vs No reported activity for benzyl analog
Privileged scaffold for Pim-1 research
Class-level inference; requires direct validation
Kinase Inhibition Pim-1 Cancer Research

Applications of 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine


T-Type Calcium Channel Blocker Lead Optimization

Given the reported class-level activity of piperidinyl ethylamine derivatives bearing a 2-pyridyl substituent as T-type calcium channel blockers, this compound serves as a suitable starting point for medicinal chemistry optimization targeting neuropathic pain or epilepsy. Its chiral center and primary amine allow for systematic SAR exploration and pro-drug strategies [1][2].

Pim-1 Kinase Inhibitor Scaffold Expansion

Based on patent disclosures of low-nanomolar Pim-1 inhibition by structurally related pyridyl-piperidine derivatives, this compound can be utilized to generate focused libraries for oncology target validation. The 2-pyridyl moiety is critical for kinase hinge-binding interactions, a feature not present in benzyl analogs [3][4].

Chiral Building Block for Enantioselective Synthesis

The stereocenter at the ethyl bridge provides an opportunity to prepare enantiomerically pure intermediates for asymmetric catalysis or chiral ligand development. The primary amine at the 4-position enables facile conjugation to chiral auxiliaries or solid supports .

High Aqueous Solubility Assays

The dihydrochloride salt form offers enhanced water solubility (>10 mg/mL), making it suitable for high-concentration stock solutions used in biochemical and cell-based assays. This salt form mitigates precipitation issues that can confound dose-response measurements [5].

Application
Selection Property
Validation Focus
T-type Ca²⁺ channel research
2-Pyridyl regioisomer specificity
T-type channel assay context
Pim-1 kinase scaffold research
Pyridyl-piperidine scaffold
Kinase selectivity profiling
Enantioselective synthesis
Chiral ethyl-bridge stereocenter
Enantiomeric purity verification
Aqueous assay development
Dihydrochloride salt solubility
Stock solution stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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